molecular formula C15H23NO B10773337 Valerenic acid amide

Valerenic acid amide

Cat. No.: B10773337
M. Wt: 233.35 g/mol
InChI Key: CQHOIXZTIWRKEB-SUKRRCERSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of valerenic acid amide typically involves the functionalization of the carboxyl group of valerenic acid. One common method is the conversion of valerenic acid to its corresponding acid chloride, followed by reaction with an amine to form the amide. This process can be carried out under mild conditions using reagents such as thionyl chloride for the formation of the acid chloride and an amine for the amide formation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Electrosynthesis has also been explored as a greener and more sustainable method for the preparation of amides, including this compound .

Chemical Reactions Analysis

Types of Reactions: Valerenic acid amide can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the amide group, potentially leading to the formation of N-oxides.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

Valerenic acid amide exerts its effects primarily through modulation of GABA A receptors. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA on neuronal activity. This modulation occurs via a binding site in the transmembrane domain at the β + α − interface of the receptor. Additionally, this compound has been shown to act as a partial agonist at the 5-HT 5A receptor, which is involved in the regulation of the sleep-wake cycle .

Comparison with Similar Compounds

Valerenic acid amide can be compared with other similar compounds, such as:

This compound stands out due to its higher efficacy and potency in modulating GABA A receptors, making it a promising candidate for further research and development in the field of anxiolytics.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enamide

InChI

InChI=1S/C15H23NO/c1-9-4-6-12(8-11(3)15(16)17)14-10(2)5-7-13(9)14/h8-9,12-13H,4-7H2,1-3H3,(H2,16,17)/b11-8+/t9-,12+,13-/m1/s1

InChI Key

CQHOIXZTIWRKEB-SUKRRCERSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)/C=C(\C)/C(=O)N

Canonical SMILES

CC1CCC(C2=C(CCC12)C)C=C(C)C(=O)N

Origin of Product

United States

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